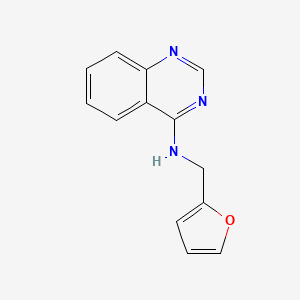
N-(furan-2-ylmethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-321582-A は、オートファジー誘導物質として知られる化学化合物です。 分子量は 225.25、化学式は C₁₃H₁₁N₃O です
化学反応の分析
WAY-321582-A は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主な生成物は、反応条件と使用される試薬の種類によって異なります .
科学的研究の応用
WAY-321582-A は、科学研究におけるその応用について広く研究されてきましたオートファジーは、細胞成分の分解とリサイクルを含む細胞プロセスであり、細胞恒常性の維持に重要な役割を果たしています
化学: WAY-321582-A は、オートファジー関連経路やメカニズムを研究するためのツール化合物として使用できます。
生物学: さまざまな細胞プロセスや疾患におけるオートファジーの役割を調べるために、生物学的研究で使用されています。
医学: WAY-321582-A は、がんや神経変性疾患など、オートファジーが調節不全になっている疾患において、潜在的な治療的応用があります。
作用機序
WAY-321582-A の作用機序には、オートファジーを誘導する能力が含まれます。 オートファジープロセスに関与する特定の分子経路やタンパク質を標的とすることで、その効果を発揮します。 作用機序に関与する正確な分子標的や経路はまだ調査中ですが、オートファジーを調節する重要なタンパク質や酵素と相互作用することが知られています .
類似化合物との比較
WAY-321582-A は、オートファジーを誘導する他の類似化合物と比較することができます。 これらの類似化合物のいくつかには、以下が含まれます。
ON 108600: 抗腫瘍活性を有するカゼインキナーゼ 2、TNIK、および DYRK1 の阻害剤.
®-DRF053 ジハイドロクロリド: アミロイド β の産生を阻害する用途を持つ、カゼインキナーゼ 1、CDK1/サイクリン B、および CDK5/p25 の強力な阻害剤.
カゼインキナーゼ 1δ-IN-5: 神経保護および抗炎症作用を有する選択的タンパク質キナーゼ CK-1δ 阻害剤.
CK2-IN-1:
SR-1277: がん研究における応用を持つ、選択的かつ ATP 競合型の CK1δ/ε 阻害剤.
WAY-321582-A は、オートファジーを誘導する特定の能力においてユニークであり、オートファジー関連経路やメカニズムを研究するための貴重なツールとなっています。
準備方法
WAY-321582-A の合成には、特定の合成経路と反応条件が伴います。 正確な合成経路や工業生産方法に関する詳細は、一般に公開されていません。 通常、このような化合物は、適切な出発物質、試薬、触媒を用いて制御された条件下で一連の有機反応を経て合成されます .
生物活性
N-(furan-2-ylmethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential applications in drug development.
Overview of Quinazoline Compounds
Quinazolines are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of functional groups such as furan can enhance these properties, making derivatives like this compound significant in medicinal chemistry.
The primary mechanism of action for this compound involves its interaction with specific molecular targets:
- Adenosine A2A Receptor Antagonism : This compound acts as an antagonist to the adenosine A2A receptor, a G protein-coupled receptor implicated in various physiological processes. By inhibiting this receptor, the compound can reduce intracellular cAMP levels, which is crucial in pathways related to neurodegenerative diseases and cancer.
Anticancer Activity
Research has highlighted the anticancer potential of quinazoline derivatives:
- A study on related compounds demonstrated high cytotoxicity against several cancer cell lines, including HEPG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells. The IC50 values ranged from 3 to 101 nM/mL across different derivatives .
| Compound | Cell Line | IC50 (nM/mL) |
|---|---|---|
| 3e | HEPG2 | 8 |
| 4d | HEPG2 | 10 |
| 3a | HCT116 | 49 |
| 3b | MCF7 | 63 |
Antileishmanial Activity
Another area of interest is the antileishmanial activity of quinazoline derivatives:
- A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested against Leishmania donovani and L. amazonensis, showing EC50 values in the single-digit micromolar range. The efficacy was confirmed through in vivo studies where one compound reduced liver parasitemia by 37% in murine models .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:
- Substitution Patterns : Variations in substitution at the 2 and 4 positions significantly affect potency. For instance, compounds with specific furan substitutions showed enhanced activity against cancer cell lines.
- Chemical Modifications : Modifications such as bromination or introducing different functional groups can lead to improved interactions with biological targets.
Case Study: Anticancer Efficacy
In a study evaluating various quinazoline derivatives, compounds bearing the furan moiety exhibited significantly higher cytotoxicity compared to their non-furan counterparts. Notably, compounds 3a and 3b were identified as potent inhibitors of EGFR tyrosine kinase, with inhibition percentages reaching up to 84% .
Case Study: Antileishmanial Activity
The antileishmanial efficacy was further validated through structure-property relationship studies that indicated specific modifications at the quinazoline structure could enhance activity against Leishmania species. The most effective compound demonstrated a favorable pharmacokinetic profile alongside significant antileishmanial activity .
Future Directions
The ongoing research into this compound and its derivatives suggests promising avenues for drug development:
- Neurodegenerative Diseases : Given its role as an adenosine A2A receptor antagonist, this compound may be further explored for therapeutic applications in Parkinson’s disease and other neurodegenerative conditions.
- Cancer Therapeutics : Continued investigation into its anticancer properties could lead to new treatments targeting specific pathways involved in tumor growth.
- Antimicrobial Applications : The potential for developing new antimicrobial agents based on quinazoline scaffolds remains an area ripe for exploration.
特性
IUPAC Name |
N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h1-7,9H,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCYLVJORGPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














